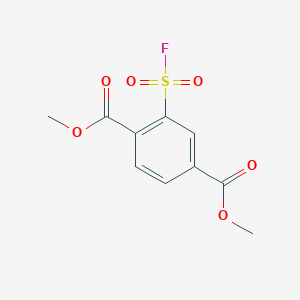

1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate

Description

Properties

Molecular Formula |

C10H9FO6S |

|---|---|

Molecular Weight |

276.24 g/mol |

IUPAC Name |

dimethyl 2-fluorosulfonylbenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C10H9FO6S/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)18(11,14)15/h3-5H,1-2H3 |

InChI Key |

AEFQZJRXRGBHLV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves two principal chemical transformations:

- Introduction of the fluorosulfonyl (-SO2F) functional group onto the aromatic ring.

- Esterification of the dicarboxylic acid groups to yield the dimethyl ester.

The key challenge lies in the selective fluorosulfonylation of the aromatic ring without compromising the ester groups.

Starting Materials and Intermediates

- 1,4-Dimethylbenzene-1,4-dicarboxylate (dimethyl terephthalate) serves as the aromatic ester scaffold.

- Sulfuryl fluoride (SO2F2) or related fluorosulfonylating agents are used to introduce the -SO2F group.

- Chlorosulfonic acid or sulfuryl chloride may be used as intermediates to generate sulfonyl chlorides before fluorination.

Fluorosulfonylation Reaction

The fluorosulfonylation typically proceeds via aromatic sulfonyl chloride intermediates, which are then converted to sulfonyl fluorides. A representative method is:

- Step 1: Sulfonation of the aromatic ring using chlorosulfonic acid to form the sulfonyl chloride derivative at the 2-position relative to the ester groups.

- Step 2: Conversion of the sulfonyl chloride to sulfonyl fluoride by treatment with potassium fluoride or other fluoride sources under controlled temperature conditions.

This two-step process is favored for regioselectivity and yield.

Esterification

If starting from the corresponding dicarboxylic acid, esterification is performed using methanol under acidic catalysis (e.g., sulfuric acid or HCl) to form the dimethyl ester groups at positions 1 and 4 on the benzene ring.

Detailed Example from Patent Literature

A patent (EP3715342A1) discloses a preparation method for fluorosulfonyl-containing aromatic compounds, which can be adapted for this compound:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Starting ester + chlorosulfonic acid | Sulfonation at 2-position | Controlled temperature (0-5 °C) to avoid overreaction |

| 2 | Sulfonyl chloride intermediate + KF or pyridine hydrogen fluoride | Fluorination to sulfonyl fluoride | Use of dry KF or HF-pyridine complex under inert atmosphere |

| 3 | Purification by extraction and distillation | Isolation of pure fluorosulfonyl ester | Typical yields vary; optimization needed |

This method emphasizes moisture exclusion and inert atmosphere to prevent hydrolysis of sensitive sulfonyl fluoride groups.

Analysis of Preparation Methods

Reaction Conditions Impact

- Temperature: Low temperatures (0-5 °C) during sulfonation prevent side reactions; fluorination often requires elevated temperatures (up to 170 °C) for efficient conversion.

- Solvent: Dichloromethane or other aprotic solvents are preferred to maintain stability of intermediates.

- Fluoride Source: Potassium fluoride (KF) is commonly used; phase transfer catalysts can improve yield and selectivity.

- Moisture Control: Critical to prevent hydrolysis of sulfonyl fluoride groups.

Yield and Purity Considerations

- Yields reported for similar fluorosulfonyl aromatic esters range from moderate (20-50%) to high (>80%) depending on reaction optimization.

- Purity is typically confirmed by NMR, HPLC, and LC-MS analyses.

- Side products may include sulfonyl chlorides, hydrolyzed sulfonic acids, and partially fluorinated species.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Reaction | Notes |

|---|---|---|---|

| Sulfonation reagent | Chlorosulfonic acid | Introduces sulfonyl chloride | Requires low temp control |

| Fluoride source | Potassium fluoride (KF) or HF-pyridine | Converts sulfonyl chloride to sulfonyl fluoride | Phase transfer catalysts enhance yield |

| Temperature (fluorination) | 100-170 °C | Higher temp increases conversion | Excessive temp causes decomposition |

| Solvent | Dichloromethane, DMAC, or neat | Solvent choice affects solubility and side reactions | Aprotic solvents preferred |

| Atmosphere | Argon or nitrogen (dry) | Prevents hydrolysis | Essential for sulfonyl fluoride stability |

Summary of Research Results and Optimization

- The fluorosulfonylation of aromatic esters is best achieved via sulfonyl chloride intermediates followed by fluorination with KF under inert and anhydrous conditions.

- Phase transfer catalysts such as tetraphenylphosphonium salts improve fluorination efficiency.

- Reaction times vary from 2 to 48 hours depending on temperature and catalyst presence.

- Purification typically involves aqueous workup, acid/base washes, and vacuum distillation.

- Analytical data confirm the successful introduction of the fluorosulfonyl group with retention of ester functionality.

Chemical Reactions Analysis

1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Scientific Research Applications

1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and coordination with metal ions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,4-dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate and related compounds:

Electronic Effects of Substituents

- Fluorosulfonyl (-SO₂F): The strong electron-withdrawing nature of -SO₂F in this compound increases electrophilicity, making it reactive toward nucleophilic substitution. This contrasts with the electron-donating -NH₂ group in dimethyl 2-aminobenzene-1,4-dicarboxylate, which enhances metal coordination in MOFs .

- Nitro (-NO₂): Dimethyl nitroterephthalate exhibits high thermal stability and is used in energetic materials, whereas the -SO₂F group may offer superior leaving-group properties in synthetic reactions .

Coordination Chemistry and MOF Design

- Amino vs. Sulfonyl Derivatives: Amino-substituted benzene-1,4-dicarboxylates (e.g., 2-aminobenzene-1,4-dicarboxylate) form stable MOFs due to strong Bi–O bonds, as seen in (H₂Im)[Bi(1,4-bdc)₂] (1,4-bdc = benzene-1,4-dicarboxylate) . In contrast, sulfonyl groups (e.g., -SO₂F) may reduce framework stability but introduce unique catalytic or adsorption sites .

- Binding Affinity : Competitive binding studies show benzene-1,4-dicarboxylate derivatives have varying affinities. For example, biphenyl-4,4′-dicarboxylate binds more weakly than benzene-1,4-dicarboxylate itself, suggesting steric and electronic substituent effects .

Research Findings and Case Studies

Case Study 1: MOF Stability

Case Study 2: Fluorescent Sensors

- Cadmium MOFs with nitro-substituted benzene-1,4-dicarboxylate (e.g., NO₂-1,4-bdc) exhibit fluorescence quenching in the presence of nitro compounds, highlighting substituent-dependent sensing capabilities .

Case Study 3: Catalysis

- MnBDC (manganese benzene-1,4-dicarboxylate) frameworks show bifunctional electrocatalytic activity, suggesting that sulfonyl or fluorosulfonyl modifications could further enhance catalytic performance in energy storage .

Biological Activity

1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate is an organic compound notable for its unique structure and potential applications in various chemical processes. The compound features a benzene ring with two carboxylate groups and a fluorosulfonyl group, enhancing its reactivity and interaction with biological systems. Despite its structural complexity, detailed studies on its biological activity remain limited. This article aims to compile the available information regarding the biological activity of this compound, including relevant data tables, case studies, and research findings.

Molecular Structure

- Molecular Formula : C10H9FO6S

- Molecular Weight : 276.24 g/mol

- Structure : The compound consists of a dimethyl-substituted benzene ring with two carboxylic acid ester groups and a fluorosulfonyl group.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethyl benzene-1,4-dicarboxylate | Two carboxylic acid esters | Lacks fluorosulfonyl group |

| 1-Fluorosulfonyloxybenzene | Contains a fluorosulfonyl group | Different functionalization on aromatic ring |

| Benzene-1,3-dicarboxylic acid | Contains two carboxylic acid groups | No methyl or fluorosulfonyl substitutions |

| Dimethyl terephthalate | Similar ester structure | No sulfur or fluorine substituents |

Pharmacological Potential

While specific biological activity data for this compound is sparse, compounds with fluorosulfonyl groups are often investigated for their pharmacological properties. The presence of the fluorosulfonyl group can enhance bioactivity by improving solubility and stability in biological systems .

Related Studies

Research into structurally similar compounds has provided insights into potential biological activities:

- Fluorinated Benzothiazoles : A study focused on fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles demonstrated potent antiproliferative activity against cancer cells. The mechanism involved metabolism leading to DNA adduct formation, indicating that similar mechanisms might be explored for compounds like this compound .

Q & A

Basic: What synthetic methodologies are commonly employed to introduce fluorosulfonyl groups into aromatic dicarboxylate systems?

Answer:

Fluorosulfonyl groups are typically introduced via electrophilic substitution or nucleophilic displacement reactions. For example, fluorination of aromatic precursors using elemental fluorine (F₂) in aprotic solvents (e.g., CH₃CN) at controlled temperatures (-20°C to -30°C) has been effective for regioselective functionalization of cubane-dicarboxylate analogs . For benzene-dicarboxylates, sulfonation followed by fluorination (e.g., using SF₄ or SO₂F₂) under anhydrous conditions is a standard approach. Reaction optimization should include monitoring by ¹⁹F NMR to track fluorosulfonyl incorporation and minimize side reactions like over-sulfonation.

Advanced: What challenges arise in achieving regioselective fluorosulfonyl functionalization of benzene-dicarboxylate derivatives, and how can they be mitigated?

Answer:

Regioselectivity is hindered by steric and electronic factors. The fluorosulfonyl group’s electron-withdrawing nature can deactivate adjacent positions, leading to incomplete substitution or competing side reactions (e.g., sulfone formation). Strategies include:

- Pre-functionalization templating : Using directing groups (e.g., methyl esters) to guide substitution patterns.

- Solvent-controlled reactions : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the para position .

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing charge distribution and transition states .

Basic: How is X-ray crystallography applied to confirm the structure of fluorosulfonyl-modified benzene-dicarboxylates?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation from DCM/hexane mixtures to grow diffraction-quality crystals.

- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Refinement : SHELXL software refines atomic positions, thermal parameters, and occupancy factors, particularly for disordered fluorosulfonyl moieties .

- Validation : Check R-factors (<5%) and residual electron density maps to confirm absence of unresolved solvent or counterions.

Advanced: How can researchers address structural disorder or twinning in fluorosulfonyl-containing crystals during refinement?

Answer:

Disorder in fluorosulfonyl groups arises from rotational flexibility or partial occupancy. Mitigation strategies:

- Multi-component refinement : Split fluorosulfonyl atoms into two or more positions with occupancy summing to 1.

- Twinning correction : Use SHELXL’s TWIN/BASF commands to model twinned domains in cases of pseudo-merohedral twinning .

- Complementary techniques : Pair XRD with solid-state NMR (¹³C/¹⁹F) to validate local symmetry and bonding environments .

Basic: What role does 1,4-dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate play in metal-organic framework (MOF) design?

Answer:

The compound acts as a multifunctional linker in MOFs due to:

- Coordination sites : Carboxylate groups bind metal nodes (e.g., Al³⁺, Bi³⁺), forming 1D chains or 3D networks.

- Functional tuning : The fluorosulfonyl group introduces polar sites for gas adsorption (e.g., CO₂) or catalytic activity .

- Mixed-linker systems : Combining with amines (e.g., 2-aminobenzenedicarboxylate) enhances framework flexibility and porosity .

Advanced: How does fluorosulfonyl substitution impact the thermal stability and dynamic behavior of MOFs?

Answer:

Fluorosulfonyl groups can:

- Reduce thermal stability : Sulfonyl bonds degrade above 250°C, limiting applications in high-temperature catalysis.

- Enhance hydrophilicity : Polar -SO₂F groups improve water stability but may compete with carboxylates for metal coordination, requiring pH control during synthesis .

- Induce framework flexibility : Fluorosulfonyl “swinging” in pores enables gate-opening effects for selective gas uptake, validated by in situ XRD/TGA .

Basic: Which analytical techniques are critical for characterizing fluorosulfonyl-modified benzene-dicarboxylates beyond XRD?

Answer:

- FT-IR : Confirms sulfonyl (1350–1150 cm⁻¹ S=O stretch) and ester (1720–1700 cm⁻¹ C=O) groups.

- ¹H/¹³C NMR : Assigns regiochemistry; ¹⁹F NMR quantifies fluorosulfonyl purity.

- Elemental analysis : Validates C/H/N/S/F ratios.

- Mass spectrometry (ESI-TOF) : Detects molecular ions and fragmentation patterns .

Advanced: How can solid-state MAS-NMR resolve ambiguities in local bonding environments of fluorosulfonyl MOFs?

Answer:

Magic-angle spinning (MAS) NMR at high magnetic fields (>14 T):

- ¹⁹F MAS-NMR : Distinguishes free vs. coordinated -SO₂F groups via chemical shift differences (Δδ ~10–20 ppm).

- ²⁷Al NMR : Probes Al³⁺ coordination geometry (e.g., octahedral vs. tetrahedral) in MOF nodes .

- Cross-polarization (CP) : Enhances sensitivity for low-abundance nuclei (e.g., ¹³C) in framework linkers.

Basic: What safety precautions are essential when handling fluorosulfonyl-containing compounds?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of SO₂/F₂ byproducts.

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.

- Storage : Inert atmosphere (Ar) at -20°C to prevent hydrolysis.

- Spill management : Neutralize with aqueous NaHCO₃ before disposal .

Advanced: How can computational methods predict the impact of fluorosulfonyl groups on MOF gas adsorption properties?

Answer:

- Grand Canonical Monte Carlo (GCMC) simulations : Model CO₂/CH₄ selectivity based on pore chemistry and fluorosulfonyl polarity.

- DFT calculations : Quantify binding energies between -SO₂F sites and gas molecules (e.g., CO₂ ΔE ~25–30 kJ/mol).

- Machine learning : Train models on existing MOF databases to predict optimal linker-metal combinations .

Basic: How are synthetic impurities in fluorosulfonyl benzene-dicarboxylates identified and quantified?

Answer:

- HPLC-MS : Separates and identifies byproducts (e.g., over-sulfonated isomers).

- TGA-MS : Detects volatile impurities (e.g., residual solvents) during thermal decomposition.

- XPS : Confirms sulfur oxidation states (S⁶+ in -SO₂F vs. S⁴+ in sulfones) .

Advanced: What mechanistic insights explain contradictory reactivity data in fluorosulfonyl-MOF catalysis?

Answer:

Contradictions often stem from:

- Active site heterogeneity : Fluorosulfonyl groups may coordinate metals variably (monodentate vs. bidentate).

- Solvent effects : Polar solvents stabilize transition states differently than gas-phase simulations.

- In situ characterization : Operando IR/XAS can resolve transient intermediates and reconcile kinetic discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.